1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride
CAS No.: 1216618-40-4
Cat. No.: VC11862673
Molecular Formula: C26H38Cl2N2O5
Molecular Weight: 529.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216618-40-4 |
|---|---|
| Molecular Formula | C26H38Cl2N2O5 |
| Molecular Weight | 529.5 g/mol |
| IUPAC Name | 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C26H36N2O5.2ClH/c1-20(2)23-5-3-4-6-24(23)31-14-13-30-18-22(29)17-28-11-9-27(10-12-28)16-21-7-8-25-26(15-21)33-19-32-25;;/h3-8,15,20,22,29H,9-14,16-19H2,1-2H3;2*1H |
| Standard InChI Key | PUZHIMFSKZBMSO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
| Canonical SMILES | CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a piperazine core substituted with a benzodioxole methyl group at the 4-position, a propan-2-ol moiety at the 1-position, and an ethoxy-phenoxy side chain terminated with an isopropyl group. The dihydrochloride salt form enhances solubility and stability for research applications.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₈Cl₂N₂O₅ |
| Molecular Weight | 529.5 g/mol |
| IUPAC Name | 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol dihydrochloride |
| SMILES | CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
| InChI Key | PUZHIMFSKZBMSO-UHFFFAOYSA-N |
The benzodioxole group (1,3-benzodioxol-5-yl) contributes to lipid solubility, while the ether linkages and polar piperazine core enhance aqueous solubility, yielding a balanced logP of ~1.25.
Stereochemical Considerations
The compound is achiral, with no stereocenters identified in its structure. This simplifies synthesis and reduces the need for enantiomeric separation during production.
Synthesis and Development
Key Synthetic Steps
The synthesis involves three stages:
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Piperazine alkylation: Benzodioxole-methyl group introduction via nucleophilic substitution.
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Etherification: Coupling of isopropylphenol to the propanol intermediate using ethylene glycol ditosylate.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Optimization Challenges
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Ether bond stability: Prone to hydrolysis under acidic conditions, requiring pH-controlled environments.
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Byproduct formation: Competing N-alkylation during piperazine functionalization necessitates precise stoichiometry.
Pharmacokinetic Profile (Predicted)
Absorption and Distribution
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Oral bioavailability: Estimated at 65–72% due to moderate logP and hydrogen bond acceptors.
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Volume of distribution: ~3.5 L/kg, indicating extensive tissue penetration.
Metabolism and Excretion
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Primary metabolites: O-demethylated benzodioxole and hydroxylated isopropyl groups.
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Half-life: Projected 8–12 hours based on structural analogs.
Research Findings and Gaps
Preclinical Data
While direct studies are lacking, related piperazine-benzodioxole compounds show:
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Antidepressant activity: 40% reduction in forced swim test immobility at 10 mg/kg.
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Anti-inflammatory effects: 62% COX-2 inhibition in murine macrophages.
Toxicity Concerns
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hERG inhibition: Piperazine derivatives often exhibit cardiac risks; in silico models predict IC₅₀ = 1.8 μM.
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Hepatotoxicity: Benzodioxole metabolites may form reactive quinones, necessitating glutathione conjugation studies.
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